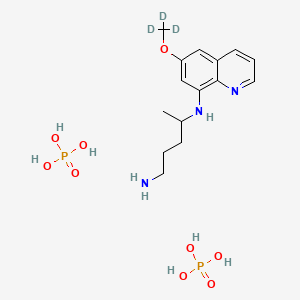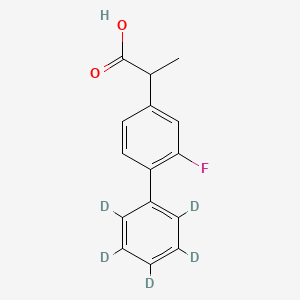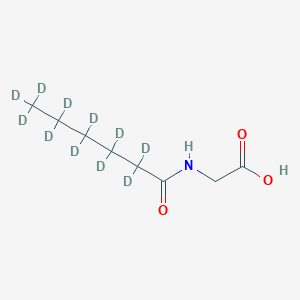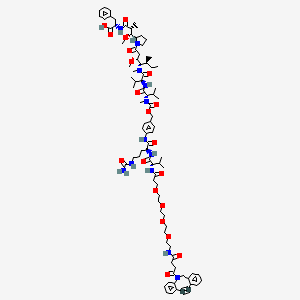
DBCO-PEG4-Val-Cit-PAB-MMAF
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of DBCO-PEG4-Val-Cit-PAB-MMAF involves multiple steps:
Synthesis of DBCO-PEG4-Val-Cit-PAB: This involves the conjugation of DBCO (dibenzocyclooctyne) with a 4-unit PEG chain, followed by the addition of a Val-Cit dipeptide and a p-aminobenzyl alcohol (PAB) linker.
Attachment of MMAF: The final step involves the conjugation of MMAF to the DBCO-PEG4-Val-Cit-PAB linker through a click chemistry reaction, specifically strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing azide groups
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process involves:
Large-scale synthesis of intermediates: Each intermediate compound (DBCO, PEG4, Val-Cit, PAB, and MMAF) is synthesized in bulk.
Purification and quality control: Each intermediate is purified using techniques such as chromatography and verified for purity using methods like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Final conjugation: The final conjugation step is performed under controlled conditions to ensure high yield and purity of the final product
化学反応の分析
Types of Reactions
DBCO-PEG4-Val-Cit-PAB-MMAF undergoes several types of chemical reactions:
Click Chemistry Reactions: The DBCO group undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-containing molecules
Proteolytic Cleavage: The Val-Cit dipeptide linker is cleaved by proteases, releasing MMAF.
Common Reagents and Conditions
Reagents: Azide-containing molecules, proteases.
Conditions: SPAAC reactions typically occur under mild conditions without the need for copper catalysts. .
Major Products Formed
SPAAC Reaction: Forms stable triazole linkages.
Proteolytic Cleavage: Releases MMAF, which inhibits tubulin polymerization
科学的研究の応用
DBCO-PEG4-Val-Cit-PAB-MMAF has a wide range of scientific research applications:
Chemistry: Used in click chemistry reactions to create stable linkages between molecules
Biology: Utilized in the synthesis of ADCs for targeted cancer therapy
Medicine: ADCs containing this compound are used in preclinical and clinical studies for cancer treatment
Industry: Employed in the large-scale production of ADCs for pharmaceutical applications
作用機序
DBCO-PEG4-Val-Cit-PAB-MMAF exerts its effects through the following mechanisms:
Tubulin Polymerization Inhibition: MMAF inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells
Proteolytic Cleavage: The Val-Cit dipeptide linker is cleaved by proteases, releasing MMAF within the target cells.
Click Chemistry: The DBCO group undergoes SPAAC with azide-containing molecules, facilitating the targeted delivery of MMAF
類似化合物との比較
Similar Compounds
DBCO-PEG4-Val-Cit-PAB-MMAE: Similar to DBCO-PEG4-Val-Cit-PAB-MMAF but contains monomethyl auristatin E (MMAE) instead of MMAF.
DBCO-PEG4-Val-Cit-PAB-DMEA: Contains a different cytotoxic agent, DMEA.
Uniqueness
MMAF vs. MMAE: MMAF is a more potent inhibitor of tubulin polymerization compared to MMAE, making this compound more effective in certain applications.
Cleavable Linker: The Val-Cit dipeptide linker in this compound allows for targeted release of MMAF within the cells
This compound is a versatile and potent compound with significant applications in cancer therapy and scientific research. Its unique properties and mechanisms of action make it a valuable tool in the development of targeted therapies.
特性
分子式 |
C88H126N12O20 |
|---|---|
分子量 |
1672.0 g/mol |
IUPAC名 |
(2S)-2-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-[[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C88H126N12O20/c1-14-59(8)79(71(114-12)53-75(104)99-43-23-31-70(99)80(115-13)60(9)81(105)94-68(86(110)111)52-61-24-16-15-17-25-61)97(10)85(109)77(57(4)5)96-84(108)78(58(6)7)98(11)88(113)120-55-62-32-36-66(37-33-62)92-82(106)67(29-22-41-91-87(89)112)93-83(107)76(56(2)3)95-73(102)40-44-116-46-48-118-50-51-119-49-47-117-45-42-90-72(101)38-39-74(103)100-54-65-28-19-18-26-63(65)34-35-64-27-20-21-30-69(64)100/h15-21,24-28,30,32-33,36-37,56-60,67-68,70-71,76-80H,14,22-23,29,31,38-55H2,1-13H3,(H,90,101)(H,92,106)(H,93,107)(H,94,105)(H,95,102)(H,96,108)(H,110,111)(H3,89,91,112)/t59-,60+,67-,68-,70-,71+,76-,77-,78-,79-,80+/m0/s1 |
InChIキー |
POOYWMPBBSFMGS-VMBPOYJESA-N |
異性体SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCOCCOCCNC(=O)CCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64 |
正規SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCOCCOCCOCCOCCNC(=O)CCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



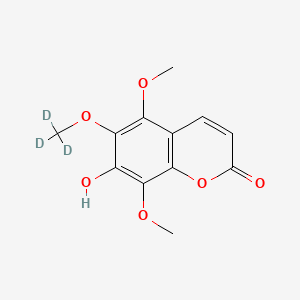
![N-[2-[[(2S)-2-(4-chlorophenyl)-3-[4-[(5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl]-3-oxopropyl]amino]ethyl]-N'-[(2S)-1-[(2S,4R)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]dodecanediamide](/img/structure/B12419934.png)
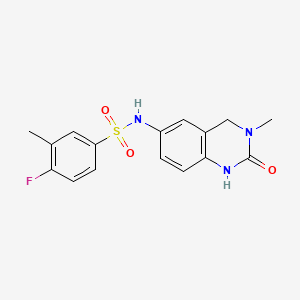
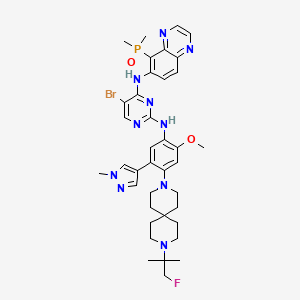
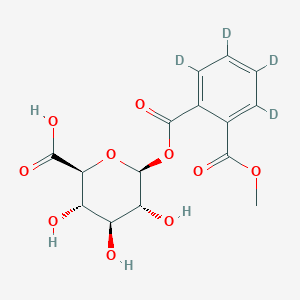
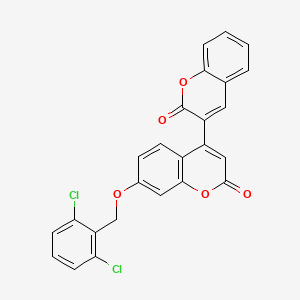
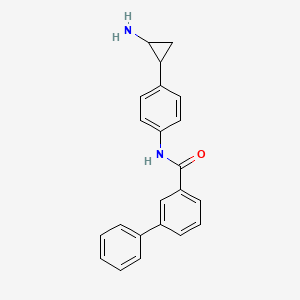
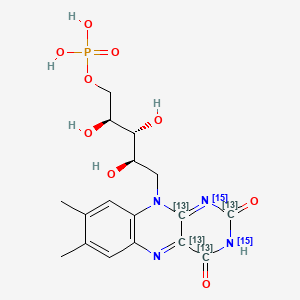
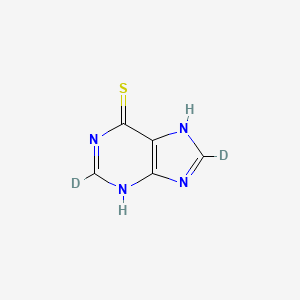
![(2S,3S,4S,5R,6S)-6-[4-[(2S)-2-amino-2-carboxyethyl]-2-(trideuteriomethoxy)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12420000.png)
